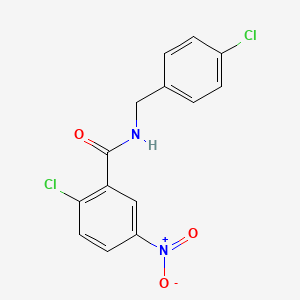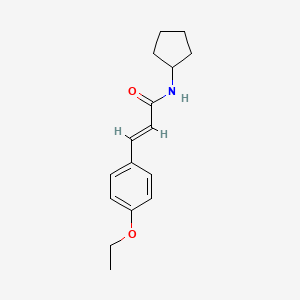
2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known by its chemical name, CB-30865, and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide involves the inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are essential for the proper functioning of the nervous system. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function. Additionally, this compound has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against various enzymes, making it a potential candidate for the treatment of various neurological disorders. Additionally, this compound has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related conditions. However, one limitation is the lack of extensive studies on the toxicity and safety of this compound, which may limit its potential applications in the future.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide. One direction is the optimization of the synthesis method to produce high-quality this compound in large quantities. Additionally, further studies are needed to understand the toxicity and safety of this compound, which may limit its potential applications in the future. Furthermore, additional studies are needed to explore the potential applications of this compound in the treatment of various neurological, inflammatory, and cancer-related conditions.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide involves the reaction of 4-chlorobenzylamine with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and results in the formation of the desired compound in good yield. This method has been optimized to produce high-quality this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related conditions.
Propiedades
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-3-1-9(2-4-10)8-17-14(19)12-7-11(18(20)21)5-6-13(12)16/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVADARAIWWPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)

![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)


![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)